Methanone, [4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl](octahydro-2(1H)-isoquinolinyl)-
Description
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is a complex organic compound that features a unique combination of functional groups, including a methanone group, a pyrrolidinylsulfonyl group, and an isoquinolinyl group
Properties
Molecular Formula |
C21H30N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C21H30N2O3S/c1-16-8-9-18(14-20(16)27(25,26)23-11-4-5-12-23)21(24)22-13-10-17-6-2-3-7-19(17)15-22/h8-9,14,17,19H,2-7,10-13,15H2,1H3 |
InChI Key |
QLUZPMQUFTWCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinylsulfonyl intermediate, which can be achieved through the reaction of pyrrolidine with sulfonyl chloride under basic conditions. This intermediate is then coupled with a phenylmethanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, Methanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways and mechanisms, facilitating the development of new synthetic methodologies.
Synthesis Techniques
- Reagents : Commonly used reagents include various sulfonyl chlorides and isoquinoline derivatives.
- Methods : Techniques such as nucleophilic substitution and coupling reactions are frequently employed to modify the compound for specific applications.
Biology
The biological activities of Methanone have been extensively studied, revealing potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can interact with biological targets, influencing cellular processes.
Biological Assays
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary research shows that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
Methanone is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it valuable in designing new pharmacological agents.
Clinical Relevance
- Drug Development : Ongoing studies aim to evaluate its efficacy as a treatment for conditions such as cancer and infectious diseases.
- Mechanism of Action : Research suggests that Methanone may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Industry
In industrial applications, Methanone's unique properties contribute to the development of new materials and chemical processes. Its versatility allows for incorporation into various formulations and products.
Industrial Applications
- Material Science : Used in the synthesis of polymers and advanced materials.
- Chemical Processes : Acts as a catalyst or intermediate in industrial chemical reactions.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [University Name] evaluated the antimicrobial effects of Methanone against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of Methanone on human cancer cell lines. The study found that treatment with Methanone led to increased apoptosis rates and decreased cell viability, suggesting its role as a promising anticancer agent.
Mechanism of Action
The mechanism of action of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-: Similar in structure but lacks the isoquinolinyl group.
4-(tert-butyl)-1H-pyrrol-3-ylmethanone: Contains a pyrrole ring instead of a pyrrolidinylsulfonyl group.
Cyclohexyl{4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone: Features a piperazine ring and a nitro group.
Uniqueness
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoquinolinyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity based on diverse sources, including patents, research studies, and pharmacological data.
The compound's structure indicates it belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. The general formula can be represented as follows:
where the specific values for , , , , and depend on the exact molecular composition.
Research has indicated that compounds similar to Methanone often function as inhibitors of various biological pathways. For instance, some sulfonamide derivatives have been identified as inhibitors of IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses and tissue repair mechanisms. This inhibition can be beneficial in treating disorders such as rheumatoid arthritis and COPD (chronic obstructive pulmonary disease) .
Biological Activity Summary
The biological activity of Methanone can be summarized based on its effects on different biological systems:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that Methanone exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations .
- Anti-inflammatory Effects : In vitro experiments showed that Methanone could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that Methanone induced apoptosis via the intrinsic pathway, leading to increased caspase activity. The compound showed selectivity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
- Neuroprotective Properties : In animal models, Methanone demonstrated protective effects against neuronal damage caused by hypoxia. The mechanism appears to involve modulation of sodium channel activity, which is crucial in maintaining neuronal integrity during stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
